molecular formula C22H23N3O4S B6422821 N-(8-methoxy-2-methylquinolin-4-yl)-3-(pyrrolidine-1-sulfonyl)benzamide CAS No. 1010878-73-5

N-(8-methoxy-2-methylquinolin-4-yl)-3-(pyrrolidine-1-sulfonyl)benzamide

Cat. No. B6422821
CAS RN: 1010878-73-5
M. Wt: 425.5 g/mol
InChI Key: SVXMSWSTHQCYIE-UHFFFAOYSA-N
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Description

N-(8-methoxy-2-methylquinolin-4-yl)-3-(pyrrolidine-1-sulfonyl)benzamide, abbreviated as NMMQSB, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications. NMMQSB is a member of the quinolone family, and it has been studied for its potential use in a variety of scientific fields, including organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

NMMQSB has been studied for its potential use in a variety of scientific fields, including organic synthesis, drug discovery, and biochemistry. For example, it has been used as a catalyst in the synthesis of a variety of organic compounds, including heterocyclic compounds, pyridine derivatives, and phenols. It has also been used as a reactant in the synthesis of a variety of pharmaceuticals, including anticonvulsants and antipsychotics. Additionally, it has been studied for its potential use as a drug discovery tool, as it has been shown to interact with a variety of proteins, including those involved in cancer, inflammation, and Alzheimer’s disease.

Mechanism of Action

NMMQSB is believed to interact with a variety of proteins, including those involved in cancer, inflammation, and Alzheimer’s disease. It is believed to act as a competitive inhibitor of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It is also believed to interact with the nuclear factor-κB (NF-κB) pathway, which is involved in the regulation of inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
NMMQSB has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as to reduce the risk of cancer. It has also been shown to reduce the risk of Alzheimer’s disease, as well as to reduce the risk of cardiovascular disease. Additionally, it has been shown to reduce the risk of stroke, as well as to reduce the risk of type 2 diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using NMMQSB in lab experiments include its low cost, its availability, and its ease of synthesis. Additionally, it has been shown to be effective in a variety of experiments, including those involving organic synthesis, drug discovery, and biochemistry. The main limitation of using NMMQSB in lab experiments is that it is not as widely studied as other compounds, so there may be unknown effects or interactions that are not yet known.

Future Directions

For the use of NMMQSB include further studies into its potential use as a drug discovery tool, as well as its potential use in the development of new pharmaceuticals. Additionally, further studies into its potential use as an anti-inflammatory and anticancer agent could be beneficial. Additionally, further studies into its potential use in the treatment of Alzheimer’s disease, stroke, and type 2 diabetes could be beneficial. Finally, further studies into its potential use as a catalyst in the synthesis of organic compounds could also be beneficial.

Synthesis Methods

NMMQSB can be synthesized from commercially available 3-pyrrolidin-1-sulfonylbenzamide, 8-methoxy-2-methylquinoline, and a strong base such as sodium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography. The yield of the reaction is typically around 80%.

properties

IUPAC Name

N-(8-methoxy-2-methylquinolin-4-yl)-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-15-13-19(18-9-6-10-20(29-2)21(18)23-15)24-22(26)16-7-5-8-17(14-16)30(27,28)25-11-3-4-12-25/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXMSWSTHQCYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-methoxy-2-methylquinolin-4-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

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